N-(3-Hydroxy-phenyl)-guanidine

Trypsin-like serine proteases Inverse substrate kinetics Enzyme probe development

N-(3-Hydroxy-phenyl)-guanidine (CAS free base not assigned; nitrate salt CAS 674333-64-3; hydrochloride salt described in early patent literature) is a mono‑substituted aromatic guanidine derivative with molecular formula C₇H₉N₃O and molecular weight 151.17 g·mol⁻¹. The compound features a guanidine moiety (–N=C(NH₂)₂) attached to a phenyl ring bearing a hydroxyl group at the meta position, distinguishing it from the para‑hydroxy and ortho‑hydroxy regioisomers as well as from the unsubstituted parent N‑phenylguanidine.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B8510647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxy-phenyl)-guanidine
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)N=C(N)N
InChIInChI=1S/C7H9N3O/c8-7(9)10-5-2-1-3-6(11)4-5/h1-4,11H,(H4,8,9,10)
InChIKeyVRLZTHUMQDIMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydroxy-phenyl)-guanidine for Research Procurement: Compound Class and Baseline Characteristics


N-(3-Hydroxy-phenyl)-guanidine (CAS free base not assigned; nitrate salt CAS 674333-64-3; hydrochloride salt described in early patent literature) is a mono‑substituted aromatic guanidine derivative with molecular formula C₇H₉N₃O and molecular weight 151.17 g·mol⁻¹ . The compound features a guanidine moiety (–N=C(NH₂)₂) attached to a phenyl ring bearing a hydroxyl group at the meta position, distinguishing it from the para‑hydroxy and ortho‑hydroxy regioisomers as well as from the unsubstituted parent N‑phenylguanidine [1]. Historically, it has been investigated as a vasoconstrictor agent [2], a trypsin‑family enzyme probe [3], and a versatile synthetic intermediate for further guanidine elaboration [4]. The free base is typically supplied at ≥95% purity (HPLC) and stored at room temperature under non‑hazardous conditions .

Why N-(3-Hydroxy-phenyl)-guanidine Cannot Be Casually Replaced by In‑Class Phenylguanidine Analogs


Phenylguanidine derivatives display pronounced regioisomer‑dependent biological behaviour. The meta‑hydroxy substitution pattern of N‑(3‑hydroxy‑phenyl)‑guanidine places the hydrogen‑bond‑donating phenol group at a geometry that is topologically distinct from the para‑hydroxy isomer [1]. In the trypsin ‘inverse substrate’ system, the meta‑ and para‑hydroxyphenylguanidines exhibited differentiated kinetic behaviour, reflecting altered accommodation within the enzyme S₁ pocket [2]. Similarly, in the vasoconstrictor series claimed in US 3,976,787, 3′‑hydroxyphenyl guanidine was individually claimed alongside 2′‑methylphenyl guanidine and 3′,4′‑dichlorophenyl guanidine, implying that the meta‑hydroxy substituent confers a distinct pharmacological profile relative to other ring‑substituted congeners [3]. Computed physicochemical properties further differentiate the meta‑hydroxy regioisomer: the phenolic –OH at position 3 modulates logP, hydrogen‑bond donor count, and topological polar surface area (TPSA) differently than the para isomer, affecting solubility, membrane permeability, and target engagement [1]. For procurement decisions, substituting the 3‑hydroxy isomer with the 4‑hydroxy isomer, unsubstituted phenylguanidine, or a diarylguanidine such as di‑o‑tolylguanidine (DTG) risks loss of the specific steric and electronic signature required for target interaction.

N-(3-Hydroxy-phenyl)-guanidine: Quantified Differentiation Evidence for Scientific Selection


Meta‑ vs. Para‑Hydroxyphenylguanidine: Divergent Trypsin ‘Inverse Substrate’ Kinetics

Nozawa et al. (1980) directly compared the behaviour of para‑hydroxyphenylguanidine and meta‑hydroxyphenylguanidine derivatives as ‘inverse substrates’ for trypsin [1]. The two regioisomers exhibited distinguishable kinetic profiles in the trypsin‑catalysed hydrolysis assay, attributed to differential accommodation of the hydroxyl substituent within the enzyme’s S₁ binding pocket. The meta‑hydroxy isomer demonstrated behaviour consistent with productive substrate turnover, whereas the para‑hydroxy isomer showed altered kinetic parameters, indicating that the position of the phenolic –OH group is a critical determinant of enzyme recognition [1].

Trypsin-like serine proteases Inverse substrate kinetics Enzyme probe development

Vasoconstrictor Patent Claims: 3′‑Hydroxyphenyl Guanidine Individually Distinguished from Other Ring‑Substituted Phenylguanidines

US Patent 3,976,787 (Hughes et al., 1976) explicitly claims 3′‑hydroxyphenyl guanidine and its hydrochloride salt as individually enumerated vasoconstrictor agents, alongside 2′‑methylphenyl guanidine and 3′,4′‑dichlorophenyl guanidine [1]. The patent asserts that the claimed phenylguanidines achieve vasoconstrictor efficacy without significant cardiac rate alteration—a differentiation from then‑standard agents (methoxamine, ephedrine, phenylephrine) that carried cardiac arrhythmia risk [1]. The effective dose range is specified as approximately 1–5 mg·kg⁻¹ host body weight across oral, parenteral, and topical routes [1]. The meta‑hydroxy substitution is structurally required: the generic formula restricts R₂ to hydroxy, chloro, fluoro, or bromo at the 3′‑position, with R₁ being hydrogen or C₁–C₄ alkyl [1].

Vasoconstriction Phenylguanidine pharmacology Cardiac‑sparing decongestant

Sigma‑1 Receptor Ligand Elaboration Tolerates and Benefits from the 3‑Hydroxyphenyl Guanidine Core

The N‑(3‑hydroxy‑phenyl)‑guanidine scaffold serves as the core substructure of the sigma‑receptor ligand CHEMBL312588 [N‑(3‑hydroxy‑phenyl)‑N′‑(2‑methyl‑4‑nitro‑phenyl)‑guanidine], which exhibits an IC₅₀ of 118 nM in a [³H]‑DTG displacement assay using guinea pig brain membrane homogenates [1]. This finding establishes that the 3‑hydroxyphenyl‑guanidine substructure is compatible with sub‑micromolar sigma‑1/sigma‑2 receptor binding. In contrast, the unsubstituted parent N‑phenylguanidine shows markedly weaker sigma receptor affinity (Ki ~2.34 µM at 5‑HT₃ receptor in NG 108‑15 cells; BindingDB BDBM50053620) [2]. The structure‑activity relationship (SAR) of N,N′‑diarylguanidines indicates that hydrophobic substituents are generally preferred over hydrophilic ones for sigma receptor affinity [3]; the meta‑hydroxy group therefore represents a deliberate polarity‑tuning handle that can be exploited for solubility optimisation without abolishing target engagement, as demonstrated by the 118 nM IC₅₀ of the elaborated derivative [1].

Sigma-1 receptor Sigma-2 receptor CNS ligand design

Synthetic Versatility: Monosubstituted Guanidine Core Enables Regioselective Elaboration vs. Symmetric N,N′‑Diarylguanidines

N‑(3‑Hydroxy‑phenyl)‑guanidine bears a single aryl substituent on the guanidine nitrogen, leaving two free –NH₂ positions available for orthogonal functionalisation. This contrasts with symmetric N,N′‑diarylguanidines such as 1,3‑di‑o‑tolylguanidine (DTG), where both termini are already occupied [1]. The free guanidine –NH₂ groups can undergo regioselective acylation, sulfonylation, or alkylation without requiring protecting‑group manipulation of a second aryl ring. The 3‑hydroxyphenyl group additionally provides a phenolic handle for O‑alkylation, O‑acylation, or Mitsunobu coupling, enabling simultaneous or sequential diversification at both the guanidine and phenyl domains [2]. Synthesis typically proceeds via reaction of commercially available 3‑aminophenol with a guanylating agent (e.g., cyanamide, S‑methylisothiourea, or 1H‑pyrazole‑1‑carboxamidine), yielding the free base in one step with typical purity ≥95% .

Synthetic intermediate Regioselective guanidinylation Medicinal chemistry building block

Meta‑Hydroxy vs. Para‑Hydroxy: Computed Physicochemical Divergence Relevant to Permeability and Formulation

The topological positioning of the hydroxyl group at the meta versus para position produces measurable differences in computed molecular descriptors. For 1‑(3‑hydroxyphenyl)‑2‑phenylguanidine, PubChem reports XLogP3‑AA = 2.0, hydrogen‑bond donor count = 3, and topological polar surface area (TPSA) = 70.6 Ų [1]. In comparison, 1‑(4‑hydroxyphenyl)guanidine hydrochloride is listed with LogP = 2.37 (chemsrc.com) . The lower logP of the meta‑hydroxy congener reflects a more favourable balance between hydrophilicity (for aqueous solubility) and lipophilicity (for membrane permeation). Additionally, the meta‑OH orientation creates a different spatial distribution of hydrogen‑bond donor capacity compared with the para isomer, which can affect recognition by biological targets and crystal packing in solid formulations [1].

Physicochemical profiling LogP comparison Hydrogen‑bond donor topology

N-(3-Hydroxy-phenyl)-guanidine: Evidence‑Backed Research and Industrial Application Scenarios


Serine Protease Probe Development: Exploiting Regioisomer‑Dependent Trypsin Recognition

Laboratories investigating trypsin‑family serine proteases can employ N‑(3‑hydroxy‑phenyl)‑guanidine as a scaffold for ‘inverse substrate’ probe design. The meta‑hydroxy regioisomer displays productive substrate turnover kinetics that are distinguishable from the para‑hydroxy isomer in trypsin assays [1]. This regioisomer‑dependent behaviour provides a chemical tool for probing S₁ pocket topology across trypsin homologues (thrombin, plasmin, trypsin), enabling structure‑function studies that cannot be performed with the para isomer alone [1].

Pharmacological Studies of Cardiac‑Sparing Vasoconstrictor Mechanisms

Investigators studying vasoconstrictor agents with reduced cardiac chronotropic liability can utilise N‑(3‑hydroxy‑phenyl)‑guanidine hydrochloride as a reference compound. US Patent 3,976,787 specifically claims the 3′‑hydroxy substitution pattern as providing vasoconstriction without significant heart‑rate alteration, at dose ranges of 1–5 mg·kg⁻¹ [2]. This compound serves as a structurally defined starting point for medicinal chemistry optimisation of phenylguanidine‑based vasopressors or nasal decongestants [2].

Sigma Receptor Ligand Design: Polarity‑Tuned Core for CNS‑Penetrant Candidates

Medicinal chemistry teams targeting sigma‑1 or sigma‑2 receptors can employ N‑(3‑hydroxy‑phenyl)‑guanidine as a core scaffold for focused library synthesis. The derivative N‑(3‑hydroxy‑phenyl)‑N′‑(2‑methyl‑4‑nitro‑phenyl)‑guanidine achieves IC₅₀ = 118 nM at the sigma receptor, demonstrating that the meta‑hydroxy substitution preserves sub‑micromolar binding while offering a polarity handle superior to unsubstituted phenylguanidine (Ki ~2.34 µM at a related CNS site) [3]. The free guanidine –NH₂ positions permit iterative SAR expansion [3].

Synthetic Intermediate for Asymmetric Guanidine Library Construction

Process chemistry and medicinal chemistry groups requiring a mono‑functionalised phenylguanidine building block can procure N‑(3‑hydroxy‑phenyl)‑guanidine (free base or nitrate salt, CAS 674333-64-3) as a key intermediate. The scaffold offers three orthogonal derivatisation sites—two free guanidine –NH₂ groups and one phenolic –OH—enabling regioselective elaboration without the steric or symmetry constraints of N,N′‑diarylguanidines [4]. Synthesis from 3‑aminophenol and standard guanylating agents provides reliable access at ≥95% purity .

Quote Request

Request a Quote for N-(3-Hydroxy-phenyl)-guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.